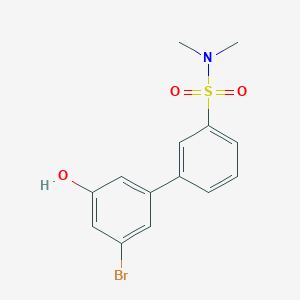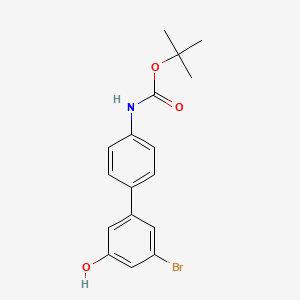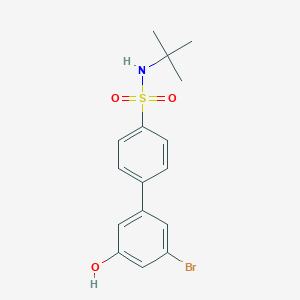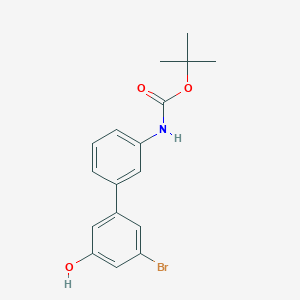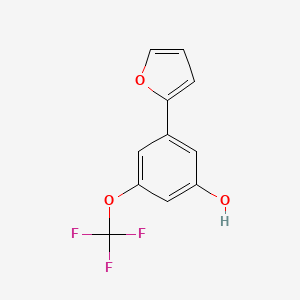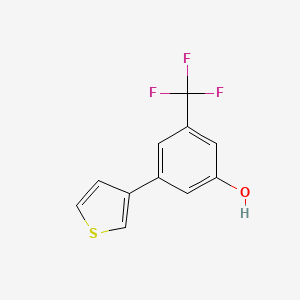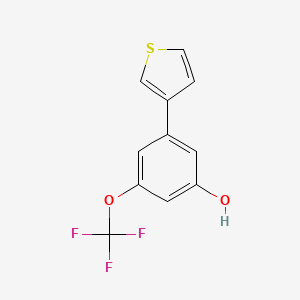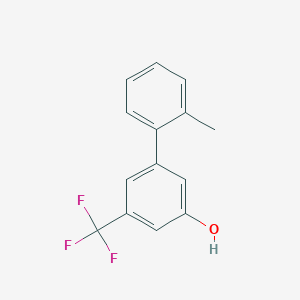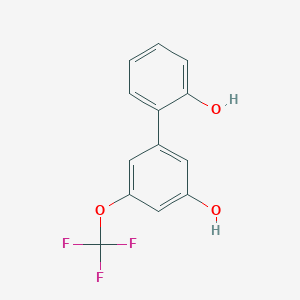
5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% (5-MTP) is an organic compound used in a variety of scientific applications. It is a colorless, crystalline solid with a molecular weight of 216.2 g/mol and a melting point of 59-60°C. It is insoluble in water but soluble in most organic solvents. 5-MTP is used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological effects.
Mechanism of Action
5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It also acts as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% has been found to inhibit both of these enzymes in a dose-dependent manner.
Biochemical and Physiological Effects
5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. In addition, 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% has been found to inhibit the enzyme FAAH, which is involved in the metabolism of endocannabinoids. 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% has also been found to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments include its high purity (95%) and its solubility in most organic solvents. In addition, 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% is relatively easy to synthesize and is inexpensive. The main limitation of using 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments is that it is not soluble in water, which can limit its use in certain experiments.
Future Directions
Future research on 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% could focus on its potential therapeutic applications. For example, further studies could be conducted to determine the efficacy and safety of 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% as an anti-inflammatory and analgesic agent. In addition, further studies could be conducted to determine the mechanism of action of 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% in inhibiting cytochrome P450 and FAAH enzymes. Finally, further studies could be conducted to determine the potential interactions of 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% with other drugs and xenobiotics.
Synthesis Methods
5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% is synthesized from the reaction between 2-methylphenol and trifluoroacetic anhydride in dimethylformamide (DMF). This reaction yields 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% in 95% purity. The reaction is carried out at room temperature and is complete in 1-2 hours.
Scientific Research Applications
5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% is used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the development of new drugs and medicines. In addition, 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% is used in the study of enzyme-catalyzed reactions, as it can be used as a substrate in the reaction.
properties
IUPAC Name |
3-(2-methylphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-9-4-2-3-5-13(9)10-6-11(18)8-12(7-10)19-14(15,16)17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMUBBCYRZETPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686498 |
Source


|
| Record name | 2'-Methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261900-57-5 |
Source


|
| Record name | 2'-Methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

